molecular formula C56H98N16O13 B1678986 Polymyxin B1-i CAS No. 811435-10-6

Polymyxin B1-i

Cat. No. B1678986
M. Wt: 1203.5 g/mol
InChI Key: YAMZKVXJHUGXEM-FHUJKRKBSA-N
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Description

Polymyxin B1-i, also known as Isoleucine (Ile)-B1, is one of the individual polypeptide components in Polymyxin B Sulfate . It contains an L-isoleucine residue in place of the L-leucine residue found in other polymyxin fractions . It is comparable to other B polymyxins in its ability to kill P. aeruginosa, A. baumannii, and K. pneumoniae isolates .


Synthesis Analysis

Polymyxin B1 conjugates with polyglutaraldehyde were synthesized using reductive amination . The synthesized polymeric antibiotic derivatives were tested for antimicrobial activity against Gram-negative and Gram-positive bacteria . All the six recombinant strains containing the deacylase gene catalyzed hydrolysis of polymyxin B1, yielding cyclic heptapeptides .


Molecular Structure Analysis

Polymyxin B1-i has a chemical formula of C56H98N16O13 . The structure of polymyxins is a heptapeptide loop, a tripeptide side chain, and a fatty acid chain .


Chemical Reactions Analysis

Polymyxin B1 was found to be stable under the reaction conditions . The main structural factors influencing the antimicrobial activity of these conjugates were the composition and structure of the polyglutaraldehyde polymer chain .


Physical And Chemical Properties Analysis

Polymyxins are strong chemical bases that are soluble in H2O and aqueous acids, bases, and salts but practically insoluble in organic solvents . Their biological activity is due to the combination of various functional components located at strictly fixed sites of the cyclic and linear parts of the molecule .

Scientific Research Applications

Pharmacokinetics and Therapeutic Drug Monitoring

  • Pharmacokinetics in Patients with Infections : Polymyxin B1 has been characterized in terms of its disposition in adult patients with multidrug-resistant Gram-negative infections. A study by Kwa et al. (2008) involved analyzing serum concentrations of Polymyxin B1, providing insights into its volume of distribution and elimination half-life, which can guide optimal dosing regimens (Kwa et al., 2008).

  • Therapeutic Drug Monitoring : A method for therapeutic drug monitoring of Polymyxin B1 and B2 in plasma and cerebrospinal fluid (CSF) has been developed, as detailed by Wang et al. (2020). This method is crucial for guiding treatment with Polymyxin B1 in clinical settings (Wang et al., 2020).

Molecular and Cellular Interactions

  • Cellular Uptake Mechanism : Lu et al. (2015) discovered that human oligopeptide transporter 2 (PEPT2) mediates the cellular uptake of polymyxins, including Polymyxin B1. This finding is significant for understanding how these drugs accumulate in renal tubular cells, which is vital for managing their nephrotoxic effects (Lu et al., 2015).

  • Structure-Interaction Relationship in Kidney Cells : Jiang et al. (2020) conducted all-atom molecular dynamics simulations to explore the interaction between Polymyxin B1 and the membrane of human kidney proximal tubular cells. Their findings provide insights into the mechanisms of Polymyxin B1-induced nephrotoxicity and can inform the development of safer polymyxin derivatives (Jiang et al., 2020).

Regulation of Polymyxin Production

  • Biosynthesis Regulation : Yuan et al. (2020) presented a novel approach to regulate the production of different Polymyxin B analogs, including Polymyxin B1, by swapping domains in the polymyxin gene cluster. This research is critical for the development of novel lipopeptide derivatives (Yuan et al., 2020).

Antimicrobial Activity Studies

  • Activity Against Multidrug-Resistant Bacteria : Polymyxin B1 is part of the larger polymyxin group used as 'last-line' treatment for multidrug-resistant Gram-negative bacteria. A study by Roberts et al. (2015) explored the in vitro and in vivo antimicrobial activity and toxicity of major lipopeptide components of Polymyxin B, which includes Polymyxin B1 (Roberts et al., 2015).

Other Applications

  • Role in the Polymyxin Antimicrobial Activity : Patil et al. (2023) synthesized analogues of Polymyxin B1 to examine its antimicrobial activity against Gram-negative bacteria, providing valuable information for the development of more efficacious polymyxin antibiotics (Patil et al., 2023).

Future Directions

The expansion of polymyxin-resistant infections has inspired the development of novel polymyxin derivatives . Deacylation is one of the critical steps in generating those antibiotics . These properties of the biocatalyst may enable its development in the industrial production of polymyxins antibiotics .

properties

IUPAC Name

(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H98N16O13/c1-7-31(3)14-12-13-17-43(75)63-36(18-24-57)51(80)72-46(34(6)74)56(85)68-39(21-27-60)48(77)66-41-23-29-62-54(83)45(33(5)73)71-52(81)40(22-28-61)65-47(76)38(20-26-59)67-55(84)44(32(4)8-2)70-53(82)42(30-35-15-10-9-11-16-35)69-49(78)37(19-25-58)64-50(41)79/h9-11,15-16,31-34,36-42,44-46,73-74H,7-8,12-14,17-30,57-61H2,1-6H3,(H,62,83)(H,63,75)(H,64,79)(H,65,76)(H,66,77)(H,67,84)(H,68,85)(H,69,78)(H,70,82)(H,71,81)(H,72,80)/t31-,32-,33+,34+,36-,37-,38-,39-,40-,41-,42+,44-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMZKVXJHUGXEM-FHUJKRKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)C(C)CC)CCN)CCN)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC2=CC=CC=C2)[C@@H](C)CC)CCN)CCN)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H98N16O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1203.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Threonine, (2S)-4-amino-2-(((6S)-6-methyl-1-oxooctyl)amino)butanoyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-phenylalanyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-, (10->4)-lactam

CAS RN

811435-10-6
Record name Polymyxin B1-i
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0811435106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name POLYMYXIN B1-I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XUD4BXK49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
W Chen, H Liu, Q Wang, X Wang, X Kong… - European Journal of …, 2021 - Springer
Aims The efficacy and toxicity of polymyxin B (PB) are closely related to its pharmacokinetic/pharmacodynamic (PK/PD) index area under the concentration-time curve (AUC) to …
Number of citations: 13 link.springer.com
C Grant - 2018 - search.proquest.com
Mechanistic Investigation of (DHQD) 2 PHAL Catalysis in Chlorination and Dihydroxylation Reactions Using a Naphthalene-Based Analogue MECHANISTIC INVESTIGATION OF (…
Number of citations: 0 search.proquest.com

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